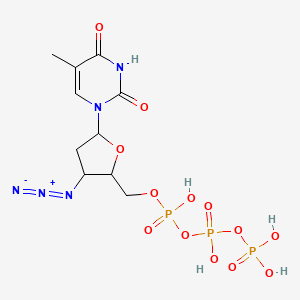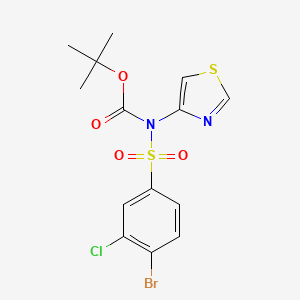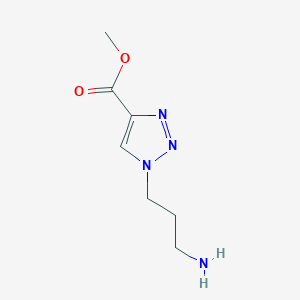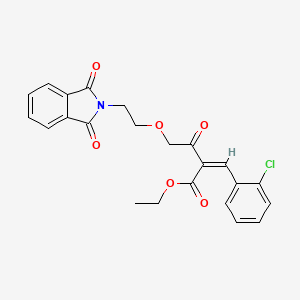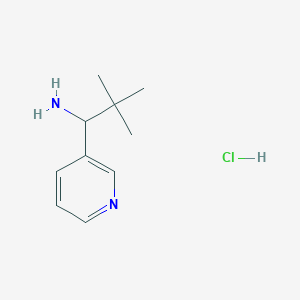
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Fluorinated piperidines are of significant interest in medicinal chemistry due to their potential biological activities and their role as building blocks in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of fluorinated piperidines may involve continuous flow processes to ensure consistent quality and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of fluorinated building blocks in large-scale synthesis is also common, allowing for the efficient production of complex fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: Formation of piperidinone derivatives.
Reduction: Formation of partially or fully hydrogenated piperidine derivatives.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including oncology and neurology.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may also modulate signaling pathways by inhibiting or activating key enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropyrrolidine: Another fluorinated heterocycle with similar chemical properties.
4,4-Difluoropiperidine: A fluorinated piperidine derivative with different substitution patterns.
3,3-Difluoroazetidine: A smaller fluorinated ring system with unique reactivity
Uniqueness
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3-position of the piperidine ring can enhance its stability and binding interactions compared to other fluorinated piperidines .
Propriétés
Formule moléculaire |
C11H20F2N2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)4-1-7-15(9-11)8-10-2-5-14-6-3-10/h10,14H,1-9H2 |
Clé InChI |
JLXCONSHAQRCEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2CCNCC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



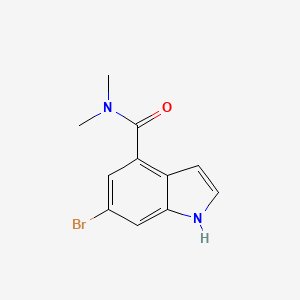



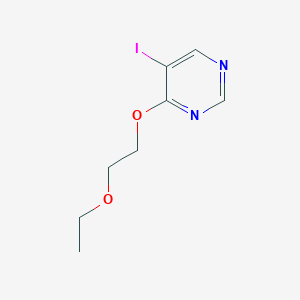
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
